molecular formula C12H19NO3 B2562164 3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid CAS No. 1694540-25-4

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid

Cat. No.: B2562164
CAS No.: 1694540-25-4
M. Wt: 225.288
InChI Key: GUXFPHRQZJBAQP-UHFFFAOYSA-N
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Description

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid is a compound with the molecular formula C13H21NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with piperidine and a suitable coupling agent. One common method includes the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of cyclopentanecarboxylic acid and the amine group of piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Research: The compound is employed in studies investigating the role of piperidine derivatives in biological systems and their potential therapeutic effects.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes including inflammation, cell survival, and apoptosis. By influencing these pathways, the compound can exert therapeutic effects in conditions such as cancer and inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to modulate key signaling pathways and its versatility as a synthetic intermediate make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-(piperidine-1-carbonyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(13-6-2-1-3-7-13)9-4-5-10(8-9)12(15)16/h9-10H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXFPHRQZJBAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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